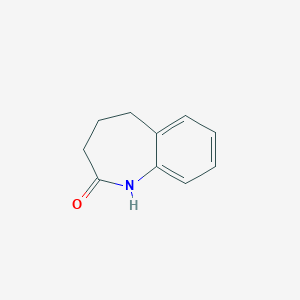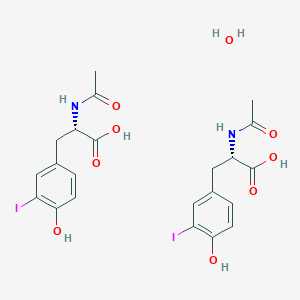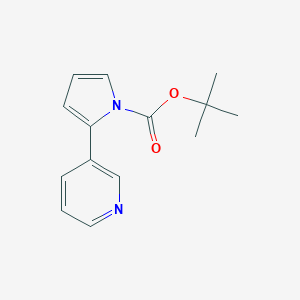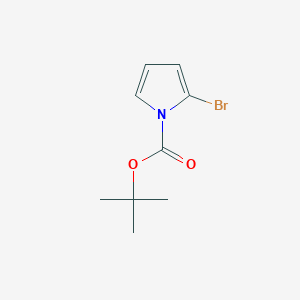
6-Propylamino-7-deazapurine
Vue d'ensemble
Description
6-Propylamino-7-deazapurine, also known as 6-PA-7-DP, is a purine-based nucleoside analogue which has been widely studied in recent years due to its potential applications in a variety of scientific fields. 6-PA-7-DP is a derivative of 6-thioguanine, a naturally occurring purine base, and is synthesized through a reaction between 6-thioguanine and propylamine. This compound is of interest due to its unique properties, such as its ability to bind to DNA and RNA, and its potential application in biochemistry and molecular biology.
Applications De Recherche Scientifique
Anticancer Drug Development
6-Propylamino-7-deazapurine: has shown promise in the field of oncology as a potential anticancer agent. Research indicates that derivatives of 7-deazapurine, particularly when combined with isatin, can act as potent protein kinase inhibitors . These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, surpassing the efficacy of some reference anticancer drugs . The ability to modulate multiple cancer cell signaling pathways simultaneously may enhance the development of effective anticancer drugs.
Enzyme Inhibition
The compound’s role as an enzyme inhibitor is noteworthy. It has been found to inhibit the activity of protein kinases, which are pivotal in controlling cellular processes such as growth and apoptosis . By targeting these enzymes, 6-Propylamino-7-deazapurine derivatives can disrupt abnormal cell signaling, offering a therapeutic approach for treating malignancies.
Chemical Synthesis and Modification
In synthetic chemistry, 6-Propylamino-7-deazapurine serves as a foundational scaffold for creating various derivatives. Techniques like C–H Imidation have been developed to introduce functional groups selectively at specific positions on the 7-deazapurine molecule, leading to a range of biologically active compounds . This regioselective modification is crucial for exploring the biological activities of new derivatives.
Immunotherapy
Recent studies have investigated the use of 7-deazapurine derivatives in immunotherapy. These compounds have been designed to activate the STING pathway , which plays a critical role in the innate immune response . By modulating this pathway, researchers aim to develop new treatments for autoimmune diseases and enhance cancer immunotherapies.
Propriétés
IUPAC Name |
N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDJBPNSUMCAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398958 | |
| Record name | 6-Propylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylamino-7-deazapurine | |
CAS RN |
60972-21-6 | |
| Record name | 6-Propylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)








![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)



